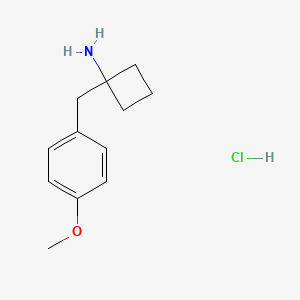

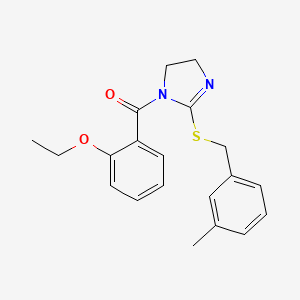

![molecular formula C20H21N3O4S B2491184 N-(2-methylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide CAS No. 1251693-09-0](/img/structure/B2491184.png)

N-(2-methylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives, closely related to the target compound, involves multi-component reactions or catalyzed processes. For instance, Gein et al. (2018) described the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction, facilitated by sodium hydrogen sulfate as a catalyst, yielding moderate to high yields (Gein, Zamaraeva, & Dmitriev, 2018). This highlights the synthetic routes involving catalysis and multi-component reactions, which could be applied to synthesize the target compound by adjusting the reaction precursors and conditions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been elucidated using various spectroscopic techniques. For example, Ramazani et al. (2011) provided detailed structural analysis through single crystal X-ray diffraction, confirming the structure with IR, ^1H, and ^13C NMR spectroscopy and mass spectrometry (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011). Such detailed structural analysis is critical for understanding the spatial arrangement and electronic environment of atoms within the molecule, influencing its reactivity and properties.

Chemical Reactions and Properties

Thiophene derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the intramolecular Diels–Alder reaction of N-(2-thienyl)allene carboxamides showcases the thiophene nucleus acting as a diene or dienophile depending on the substituents, as discussed by Himbert et al. (1990) (Himbert, Schlindwein, & Maas, 1990). This demonstrates the compound's ability to participate in cycloadditions, a fundamental reaction type for constructing complex molecular architectures.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of the compound in different environments and for its application in material science. The synthesis and structural elucidation of compounds similar to the target molecule, like those by Ramazani et al. (2011), often include physical property data, which helps in predicting the behavior of these molecules under various conditions.

Chemical Properties Analysis

The chemical properties of thiophene derivatives, including reactivity towards nucleophiles, electrophiles, and participation in coupling reactions, are significant for their application in synthetic chemistry. For example, the study by Noreen et al. (2017) on thiophene sulfonamide derivatives showcases their potential as urease inhibitors and antibacterial agents, indicating the broad utility of these compounds in medicinal chemistry (Noreen et al., 2017).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

A study explored the synthesis of thiophenyl pyrazoles and isoxazoles, including derivatives similar to N-(2-methylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide, adopting 1,3-dipolar cycloaddition methodology. These compounds demonstrated potential antibacterial and antifungal activities, highlighting the relevance of thiophene derivatives in developing new antimicrobial agents (Sowmya et al., 2018).

Polymer Synthesis

Research into aromatic–aliphatic polyamides involved a new monomer related to thiophene derivatives, demonstrating the utility of these compounds in creating materials with desirable physical properties, such as transparency, flexibility, and high thermal stability (Ubale et al., 2001).

Electrochemical Applications

The electrochemical synthesis of water-soluble and self-doped polythiophene derivatives indicates the potential of thiophene-based compounds in electronics and materials science for developing conductive polymers (Turac et al., 2008).

Propriétés

IUPAC Name |

propan-2-yl 7-methyl-4-(4-methylsulfonylanilino)-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-12(2)27-20(24)17-11-21-19-16(10-5-13(3)22-19)18(17)23-14-6-8-15(9-7-14)28(4,25)26/h5-12H,1-4H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQFDKABSQPRPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)S(=O)(=O)C)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2491105.png)

![1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2491106.png)

![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2491108.png)

![5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2491115.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491118.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2491120.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2491122.png)